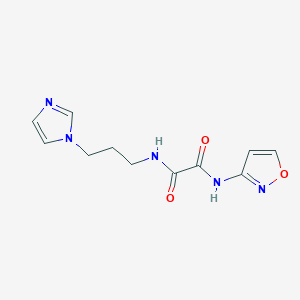

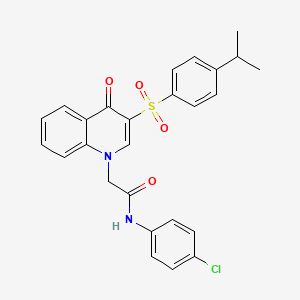

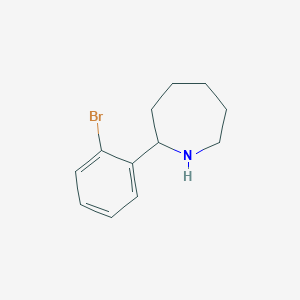

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide” is a complex organic compound. It contains functional groups such as amide and furan . The compound is a white solid with a melting point of 106–109 °C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which was oxidized with potassium ferricyanide in alkaline medium to yield a related compound .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods including IR, 1H NMR, and 13C NMR . For instance, the IR spectrum of a related compound showed characteristic peaks at 3284 cm−1 (NH amide), 1667 cm−1 (C=O amide I), and 1531 cm−1 (C−N stretching vibration with the N−H bending vibration, amide II). The 1H NMR spectrum showed signals at 7.99 ppm (s, 1H, –NH), 7.77 ppm (d, 1H, H1), 7.76 ppm (d, 1H, H3), and 7.21 ppm (t, 1H, H2) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which was oxidized with potassium ferricyanide in alkaline medium to yield a related compound .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 106–109 °C . The IR spectrum showed characteristic peaks at 3284 cm−1 (NH amide), 1667 cm−1 (C=O amide I), and 1531 cm−1 (C−N stretching vibration with the N−H bending vibration, amide II). The 1H NMR spectrum showed signals at 7.99 ppm (s, 1H, –NH), 7.77 ppm (d, 1H, H1), 7.76 ppm (d, 1H, H3), and 7.21 ppm (t, 1H, H2) .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Research indicates that modifications to the structure of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can lead to significant pharmacological activities. For instance, the synthesis of derivatives through bioisosteric replacements has been studied to enhance analgesic properties, with certain derivatives showing increased activity (И. В. Украинец, Е. В. Моспанова, А. А. Давиденко, 2016). Another study focused on a specific N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting its relevance as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).

Chemical Synthesis and Reactivity

The compound and its analogs have been synthesized through various chemical reactions, offering insights into their chemical reactivity and potential for further modifications. One approach involved the synthesis of new tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and substituents, which could be beneficial for developing new therapeutic agents (M. Kandinska, I. Kozekov, M. Palamareva, 2006). Furthermore, the utilization of ultrasound-mediated synthesis highlighted the efficiency of producing potent tyrosinase inhibitors, a class of compounds with significant implications in dermatological conditions and cosmetics (Nilam C. Dige, Prasad G. Mahajan, H. Raza, et al., 2019).

Advanced Organic Synthesis Techniques

Research also encompasses the development of new synthetic methodologies, including the Diels-Alder reaction for constructing hexahydro-oxaisoindoloquinoline derivatives, demonstrating the compound's versatility and potential in organic synthesis and pharmacology (V. Kouznetsov, F. Zubkov, Uriel Mora Cruz, et al., 2004). This highlights the compound's role in facilitating the exploration of new chemical spaces and the discovery of novel bioactive molecules.

Direcciones Futuras

The compound and its analogues could be further investigated for their potential biological activities. For instance, similar compounds have shown promising antibacterial activities against clinically isolated drug-resistant bacteria . Further studies could also explore the compound’s potential applications in other areas of medicinal chemistry.

Propiedades

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-18(16-3-1-9-24-16)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)17-4-2-10-25-17/h1-6,9-11H,7-8,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUBXUBYIGYRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2731329.png)

![N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2731333.png)

![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)

![5-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2731341.png)